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Cat. No.: B8175979 Get Quote

In the landscape of metabolic research, the inhibition of Methionine Aminopeptidase 2

(MetAP2) has emerged as a promising therapeutic strategy. Two notable compounds that

target this enzyme are (R)-M8891 and beloranib. While both are MetAP2 inhibitors, their clinical

development and focus have diverged significantly. This guide provides a detailed comparison

of these two molecules based on available experimental data, catering to researchers,

scientists, and drug development professionals.

Overview and Mechanism of Action
Both (R)-M8891 and beloranib exert their effects by inhibiting MetAP2, a key enzyme involved

in the post-translational modification of proteins.[1] MetAP2 removes the N-terminal methionine

from nascent proteins, a crucial step for their proper function and maturation.[1][2] Inhibition of

MetAP2 has been shown to have antiangiogenic effects and to modulate metabolic pathways.

[2][3]

Beloranib, a fumagillin analog, was primarily investigated for the treatment of obesity and rare

genetic disorders like Prader-Willi syndrome.[4][5] It demonstrated significant effects on weight

loss and reduction of hyperphagia.[5] However, its clinical development was halted due to

serious adverse events, specifically venous thromboembolism.[5]

(R)-M8891, on the other hand, is an orally active, reversible, and brain-penetrant MetAP2

inhibitor that has been predominantly studied in the context of oncology for its antiangiogenic

and antitumoral activities.[2][6][7] Preclinical and early clinical studies have focused on its

potential in treating solid tumors.[7][8]
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Comparative Efficacy and Clinical Data
The available data for beloranib is primarily from clinical trials in obese patients and individuals

with Prader-Willi syndrome, while the data for (R)-M8891 is from preclinical studies and a

Phase I trial in cancer patients.

Beloranib Clinical Trial Data
Beloranib demonstrated dose-dependent weight loss in clinical trials. In a 12-week Phase II

study in obese adults, participants receiving beloranib showed significant weight loss compared

to placebo.[3][9]

Dose[3][9] Mean Weight Loss (kg)[3][9]

0.6 mg -5.5 ± 0.5

1.2 mg -6.9 ± 0.6

2.4 mg -10.9 ± 1.1

Placebo -0.4 ± 0.4

In a Phase III trial for Prader-Willi syndrome, beloranib not only led to significant weight loss but

also reduced hyperphagia-related behaviors.[10][11]

Dose[10]
Body Weight Reduction
(%)[10]

Reduction in Hyperphagia-
Related Behaviors (units)
[10]

1.8 mg 8.20 6.3

2.4 mg 9.45 7.0

Placebo - -

(R)-M8891 Preclinical and Clinical Data
(R)-M8891 has shown potent anti-proliferative and anti-tumor activity in preclinical models. In a

Phase I study in patients with advanced solid tumors, the primary focus was on safety and
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determining the maximum tolerated dose. While not a primary endpoint, stable disease was

observed in 25.9% of patients for a duration of 42–123 days.[7][12]

Parameter[2][6] Value[2][6]

IC50 (MetAP-2) 54 nM

Ki (MetAP-2) 4.33 nM

IC50 (MetAP-1) >10 µM

HUVEC proliferation IC50 20 nM

Experimental Protocols
Beloranib Phase II Clinical Trial for Obesity[3][9]

Study Design: A 12-week, double-blind, randomized, placebo-controlled Phase II study.

Participants: 147 participants (primarily white women) with obesity.

Intervention: Subcutaneous administration of beloranib suspension (0.6, 1.2, and 2.4 mg) or

placebo.

Primary Endpoint: Change in body weight from baseline to week 12.

Secondary Endpoints: Changes in waist circumference, body fat mass, lipids, high-sensitivity

C-reactive protein, and blood pressure.

Methodology: Participants were administered the assigned treatment for 12 weeks with no

specific diet or exercise advice. Efficacy and safety parameters were monitored throughout

the study.

(R)-M8891 First-in-Human Phase I Clinical Trial[7][8][12]
Study Design: A first-in-human, multicenter, open-label, single-arm, dose-escalation study.

Participants: 27 patients with advanced solid tumors.
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Intervention: Once-daily oral administration of (R)-M8891 in 21-day cycles, with doses

ranging from 7 to 80 mg.

Primary Endpoint: Dose-limiting toxicity (DLT) during the first cycle to determine the

maximum tolerated dose (MTD).

Secondary Endpoints: Safety, tolerability, pharmacokinetics, and pharmacodynamics of (R)-
M8891 monotherapy.

Methodology: Patients received escalating doses of (R)-M8891. Plasma concentrations of

the drug and the pharmacodynamic biomarker, methionylated elongation factor 1α (Met-

EF1α), were measured.

Signaling Pathways and Experimental Workflows
The primary mechanism of action for both compounds is the inhibition of the MetAP2 enzyme.

This inhibition leads to a cascade of downstream effects, including the suppression of

endothelial cell proliferation and modulation of metabolic processes.
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Caption: MetAP2 Inhibition Pathway by (R)-M8891 and Beloranib.

The experimental workflow for a typical clinical trial evaluating these compounds involves

screening and enrollment of eligible participants, followed by a treatment period with the

investigational drug or placebo, and a follow-up period to assess long-term effects and safety.
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Caption: Generalized Clinical Trial Workflow.

Conclusion
(R)-M8891 and beloranib are both potent inhibitors of MetAP2 but have been developed for

distinct therapeutic indications. Beloranib showed promising efficacy in promoting weight loss

and reducing hyperphagia, establishing MetAP2 as a valid target for metabolic diseases.

However, its development was terminated due to safety concerns. (R)-M8891 is currently being

explored in oncology, with a favorable safety profile in early trials. The metabolic effects

observed with beloranib suggest that further investigation of the metabolic impact of (R)-M8891
could be a valuable area of research, potentially expanding its therapeutic applications beyond

cancer. Researchers interested in the metabolic roles of MetAP2 can draw valuable insights

from the studies on both compounds to guide future drug development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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